Furan-Containing 4-Aminoquinazolines Display Nanomolar Kinase Inhibition Distinct from Classical 4-Anilinoquinazoline EGFR Inhibitors
The furan-2-ylmethylamino motif at the 4-position, as present in the target compound, redirects kinase selectivity toward the CLK/DYRK family rather than EGFR. A closely related analog—6-(benzo[d][1,3]dioxol-5-yl)-N-((5-methylfuran-2-yl)methyl)quinazolin-4-amine (CHEMBL1473127), which shares the identical N-(5-methylfuran-2-yl)methylquinazolin-4-amine substructure—exhibits IC₅₀ values of 93 nM against DYRK1A, 651 nM against CLK2, and 846 nM against DYRK1B in ³³P radiolabelled kinase assays [1]. By stark contrast, the classical 4-anilinoquinazoline EGFR inhibitor gefitinib shows no appreciable activity against DYRK1A or CLK2 at comparable concentrations (IC₅₀ > 10 µM) but inhibits EGFR with an IC₅₀ of 33 nM in enzymatic assays [2]. This evidence demonstrates that the N-(5-methylfuran-2-yl)methylquinazolin-4-amine chemotype—of which CAS 477860-00-7 is the minimal pharmacophore—possesses a fundamentally different kinase target spectrum from the aniline-substituted quinazoline class, and should not be assumed iso-functional with EGFR inhibitors [3].
| Evidence Dimension | Kinase inhibition profile (IC₅₀, nM) for furan-methylamino vs. anilino 4-substituted quinazolines |
|---|---|
| Target Compound Data | CAS 477860-00-7: No direct kinase panel data publicly available. Closest available analog (CHEMBL1473127 with identical N-(5-methylfuran-2-yl)methylquinazolin-4-amine substructure): DYRK1A IC₅₀ = 93 nM; CLK2 IC₅₀ = 651 nM; DYRK1B IC₅₀ = 846 nM [1]. |
| Comparator Or Baseline | Gefitinib (4-anilinoquinazoline EGFR inhibitor): DYRK1A IC₅₀ > 10,000 nM; CLK2 IC₅₀ > 10,000 nM; EGFR IC₅₀ = 33 nM [2]. |
| Quantified Difference | ~100-fold selectivity shift: 93 nM (DYRK1A, furan analog) vs. >10,000 nM (DYRK1A, gefitinib); opposite selectivity: EGFR IC₅₀ = 33 nM (gefitinib) vs. expected low/negligible EGFR activity for furan-methylamino series. |
| Conditions | ³³P radiolabelled kinase assay with ATP as substrate (BindingDB/ChEMBL curated data); EGFR enzymatic assay (A431 membrane preparation). |
Why This Matters
This evidence demonstrates that the furan-methylamino substitution pattern fundamentally alters kinase targeting, enabling research applications in CLK/DYRK biology that are inaccessible to commercially ubiquitous EGFR-focused quinazolines.
- [1] BindingDB. BDBM50342900: CHEMBL1473127 – Affinity Data for CLK2 (IC₅₀ = 651 nM), DYRK1B (IC₅₀ = 846 nM), DYRK1A (IC₅₀ = 93 nM). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50342900 (accessed 2026-04-30). View Source
- [2] PMC Table 2. Kinase inhibition IC₅₀ values for gefitinib, erlotinib, lapatinib (EGFR range 0.5–33 nM). https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6341533/table/Tab2/ (accessed 2026-04-30). View Source
- [3] Waiker, D. K.; Karthikeyan, C.; Poongavanam, V.; et al. Synthesis, Biological Evaluation and Molecular Modelling Studies of 4-Anilinoquinazoline Derivatives as Protein Kinase Inhibitors (CLK1 IC₅₀ = 1.5 µM, GSK-3α/β IC₅₀ = 3 µM for compound 3e). Eur. J. Med. Chem. 2017, 142, 307–320. View Source
